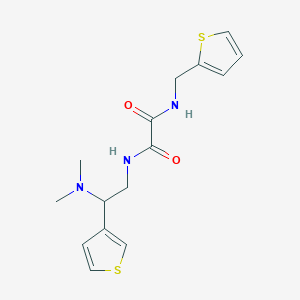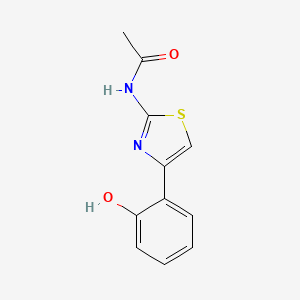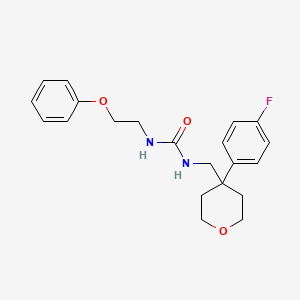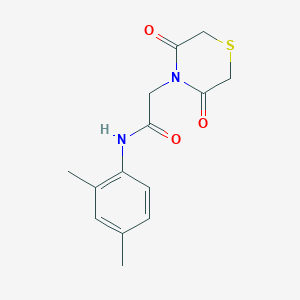![molecular formula C18H12Cl2N4O B2644158 1-(3-Chlorophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895020-53-8](/img/structure/B2644158.png)
1-(3-Chlorophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various methods. For instance, one method involves the addition of guanidine HCl to a solution of sodium in methanol, followed by the addition of a compound . The reaction mixture is then heated under reflux for several hours .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring fused with a pyrimidine ring . This structure is often modified with various substituents to enhance its biological activity .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions. For instance, they can react with amines to carry out intermolecular heterocyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can vary depending on their substituents. For instance, the molecular weight of “1-(3-Chlorophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one” is 246.65 g/mol .Scientific Research Applications
Antimicrobial and Anticancer Activities
A study by Hafez et al. (2016) presented the synthesis of novel pyrazole derivatives with antimicrobial and anticancer potentials. Among the synthesized compounds, some exhibited higher anticancer activity than the reference drug, doxorubicin, as well as significant antimicrobial activities (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016).
Kinase Inhibition and Cell Proliferation
Further research highlighted pyrazolo[3,4-d]pyrimidine analogues as potent inhibitors of the A1 adenosine receptor, with specific derivatives showing high activity levels. The substitution patterns on these compounds significantly impacted their receptor affinity, suggesting a promising avenue for the development of new therapeutic agents (Harden, F., Quinn, R., & Scammells, P., 1991).
Herbicidal Activity
A series of pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated good inhibition activities against the root of certain plants, indicating potential herbicidal applications. The specific substituents and their positions on the pyrazolo[3,4-d]pyrimidine core played a crucial role in determining the compound's efficacy as a herbicide (Luo, J., Zhao, A., Zheng, C., & Wang, T., 2017).
Molecular Docking and Anticancer Evaluation
Elzahabi et al. (2018) conducted an anticancer evaluation of pyrido[2,3-d]pyrimidine derivatives, revealing strong anticancer activities against several cancer cell lines. These compounds were also assessed for kinase inhibitory activity, showing promising results that underscore their potential in cancer therapy (Elzahabi, H. S. A., Nossier, E., Khalifa, N., Alasfoury, R. A., & El‐Manawaty, M., 2018).
Future Directions
The future directions in the research of pyrazolo[3,4-d]pyrimidines include the design and synthesis of new derivatives with enhanced biological activities . Furthermore, the development of more efficient synthesis methods and the exploration of new mechanisms of action are also important areas of future research .
properties
IUPAC Name |
1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O/c19-13-4-1-3-12(7-13)10-23-11-21-17-16(18(23)25)9-22-24(17)15-6-2-5-14(20)8-15/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRWSPOHTMLYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644077.png)

![Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2644085.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-cyclopentyl-N-methylacetamide](/img/structure/B2644087.png)


![tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate](/img/structure/B2644091.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2644092.png)
![1-(2,4-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644093.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2644094.png)
![N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2644096.png)
